molecular formula C21H28N4O6 B11165986 ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B11165986
M. Wt: 432.5 g/mol
InChI Key: QQJSVWKPXUMVCW-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the dimethoxy and methyl groups.

The next step involves the coupling of the indole derivative with glycine to form the glycyl intermediate. This is typically achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .

Finally, the glycyl intermediate is reacted with ethyl piperazine-1-carboxylate under basic conditions to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Fischer indole synthesis and peptide coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The piperazine ring may also contribute to the compound’s binding affinity and selectivity for certain targets .

Properties

Molecular Formula

C21H28N4O6

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[2-[(5,6-dimethoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O6/c1-5-31-21(28)25-8-6-24(7-9-25)19(26)13-22-20(27)16-10-14-11-17(29-3)18(30-4)12-15(14)23(16)2/h10-12H,5-9,13H2,1-4H3,(H,22,27)

InChI Key

QQJSVWKPXUMVCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=CC(=C(C=C3N2C)OC)OC

Origin of Product

United States

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